Dichloroisoeverninic acid (DCIE), also known as 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid, is a key structural component of orthosomycin antibiotics like everninomicins and avilamycins. [, , , , , , , , ] These naturally occurring compounds are produced by various species of Micromonospora, a genus of bacteria found in soil. [, , , , , ] DCIE is crucial for the biological activity of these antibiotics, particularly their ability to inhibit protein synthesis in bacteria. [, , , ]
Early attempts to synthesize DCIE focused on dichlorination of methyl isoeverninate, but this primarily yielded the undesired geminal dichloroketone. [] An improved method utilizes a pivaloyloxy group to protect the 4-hydroxy position of methyl orsellinate. [] This protection strategy enables selective dichlorination at the desired positions, followed by deprotection to yield DCIE. [, ]
This unique arrangement of functional groups contributes to DCIE's biological activity and its interaction with the bacterial ribosome. [, ]
Avilamycin, an orthosomycin containing DCIE, can be hydrolyzed under alkaline conditions to yield DCIE as a primary degradation product. [] This reaction is utilized in analytical methods to determine avilamycin residues in biological samples. [, , ]
The 4-hydroxy group of DCIE can undergo methylation to form 3,5-dichloro-4,6-dimethoxy-2-methylbenzoic acid methyl ester. [] This derivatization improves the compound's volatility and detectability in gas chromatography analysis. []
DCIE, as part of orthosomycin antibiotics, exerts its antimicrobial effect by binding to the bacterial ribosome, specifically the 50S subunit. [, ] This binding disrupts protein synthesis by interfering with the crucial process of translation. [, ] While the exact binding site of DCIE within the ribosome remains undefined, studies suggest that it interacts with a unique site distinct from other known ribosome-targeting antibiotics. []
DCIE is an integral part of orthosomycin antibiotics that exhibit potent activity against a broad spectrum of Gram-positive bacteria. [, , ] These antibiotics, particularly everninomicins and avilamycins, are effective against clinically relevant pathogens like Staphylococcus aureus and Streptococcus pneumoniae. [, , ]
The unique binding site of orthosomycins on the bacterial ribosome makes DCIE a valuable tool in studying ribosome structure and function. [] By investigating the interaction of DCIE-containing antibiotics with the ribosome, researchers can gain insights into the mechanisms of protein synthesis and identify novel targets for antibacterial drug development.
The ability to synthesize DCIE analogs with modifications to the aromatic ring allows for structure-activity relationship studies. [] By analyzing the impact of different functional groups on ribosomal binding and antibacterial activity, researchers can elucidate the key structural features responsible for the pharmacological activity of DCIE and related orthosomycins. []
Due to its stability and unique structure, DCIE serves as a marker for detecting and quantifying avilamycin residues in biological samples like animal tissues. [, ] This is particularly relevant in monitoring food safety and ensuring the judicious use of avilamycin as a feed additive in livestock. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: